An In-depth Technical Guide to Biotin-PEG7-thiourea: Applications and Methodologies
An In-depth Technical Guide to Biotin-PEG7-thiourea: Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG7-thiourea is a versatile bioconjugation reagent widely employed in biomedical research and drug development. This technical guide provides a comprehensive overview of its core applications, detailed experimental protocols, and data presentation for researchers and scientists. The molecule's unique structure, featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive isothiocyanate group (which forms a stable thiourea (B124793) bond), makes it an invaluable tool for biotinylating proteins and other biomolecules. This guide will delve into its primary use as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a reagent for labeling and purifying proteins.
Introduction to Biotin-PEG7-thiourea
Biotin-PEG7-thiourea is a chemical compound that facilitates the attachment of biotin to various biomolecules. Its structure consists of three key components:
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Biotin: A vitamin that exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins. This property is extensively used for detection, purification, and immobilization of biotinylated molecules.
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PEG7 Spacer: A seven-unit polyethylene glycol linker. This hydrophilic spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[] It also provides a flexible arm that minimizes steric hindrance between the biotin and the target molecule, improving the accessibility of biotin for binding to streptavidin.[]
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Thiourea (formed from Isothiocyanate): The reagent contains an isothiocyanate (-N=C=S) group, which is highly reactive towards primary amines (-NH2) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus).[3] The reaction between the isothiocyanate and an amine forms a stable thiourea covalent bond.[4]
The combination of these features makes Biotin-PEG7-thiourea a powerful tool for a range of applications in biochemistry, molecular biology, and drug discovery.
Core Applications
The primary applications of Biotin-PEG7-thiourea stem from its ability to efficiently and specifically label biomolecules with biotin.
PROTAC Linker Synthesis
Biotin-PEG7-thiourea is utilized as a biotin-labeled, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin tag can be used for the detection, purification, or functional analysis of the PROTAC molecule itself.
Biotinylation of Proteins and Other Biomolecules
The most common application is the biotinylation of proteins, peptides, and other amine-containing molecules. This process enables:
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Affinity Purification: Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin- or avidin-conjugated resins.[6]
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Detection: Biotinylated proteins can be detected in various assays, such as Western blotting, ELISA, and immunohistochemistry, using enzyme- or fluorophore-conjugated streptavidin.
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Immobilization: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for use in biosensors and other analytical platforms.
Quantitative Data
The following table summarizes the key quantitative properties of Biotin-PEG7-thiourea.
| Property | Value | Reference |
| Molecular Weight | 653.9 g/mol | |
| Purity | ≥98% | |
| Spacer Arm Length | 30.5 Å | |
| CAS Number | 2353409-59-1 |
Experimental Protocols
This section provides detailed methodologies for the use of Biotin-PEG7-thiourea in protein biotinylation.
General Considerations
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Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the isothiocyanate group. Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are recommended.[7]
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pH of Reaction: The reaction of isothiocyanates with primary amines is most efficient at a slightly alkaline pH (pH 8.0-9.0) to ensure that the amine groups are deprotonated and thus more nucleophilic.[4]
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Reagent Preparation: Dissolve Biotin-PEG7-thiourea in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.
Protocol for Protein Biotinylation
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
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Protein to be biotinylated (in an amine-free buffer)
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Biotin-PEG7-thiourea
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Anhydrous DMF or DMSO
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Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting column or dialysis cassette for purification
Procedure:
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Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG7-thiourea in anhydrous DMF or DMSO.
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Biotinylation Reaction:
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Calculate the required volume of the Biotin-PEG7-thiourea stock solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a good starting point.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted Biotin-PEG7-thiourea. Incubate for 30 minutes at room temperature.
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Purification of the Biotinylated Protein: Remove excess, unreacted biotinylation reagent and reaction byproducts by either:
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Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Dialysis: Dialyze the reaction mixture against a large volume of a suitable storage buffer.
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Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
Materials:
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Biotinylated protein sample
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Streptavidin-agarose or streptavidin-magnetic beads
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Binding/Wash Buffer: PBS, pH 7.4
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Elution Buffer:
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Harsh (Denaturing): 0.1 M glycine, pH 2.8 or 8 M guanidine-HCl, pH 1.5.[5]
-
Mild (Competitive): Binding buffer containing 2-10 mM free biotin.
-
Procedure:
-
Binding:
-
Equilibrate the streptavidin resin with Binding/Wash Buffer.
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Incubate the biotinylated protein sample with the equilibrated resin for 30-60 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
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Add the chosen Elution Buffer to the resin and incubate for 5-10 minutes.
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Collect the eluate containing the purified biotinylated protein. Repeat the elution step if necessary.
-
Characterization of Biotinylated Proteins
The extent of biotinylation can be assessed using various methods:
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HABA Assay: A colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.
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Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass shift corresponding to the addition of Biotin-PEG7-thiourea.[8][9][10] The expected mass increase per modification is approximately 653.9 Da.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of protein biotinylation and subsequent affinity purification.
Logical Relationships
Caption: Functional components of Biotin-PEG7-thiourea.
Conclusion
Biotin-PEG7-thiourea is a highly effective and versatile reagent for the biotinylation of proteins and other amine-containing biomolecules. Its well-defined structure, incorporating a high-affinity biotin tag, a beneficial PEG spacer, and a stable amine-reactive group, makes it a valuable tool for a wide range of applications in research and development. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this reagent in various experimental workflows. As with any bioconjugation reaction, optimization of the reaction conditions for each specific application is recommended to achieve the desired degree of labeling and preserve the functionality of the target molecule.
References
- 3. Synthesis and investigation of phthalocyanine-biotin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. sartorius.com [sartorius.com]
- 8. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
